3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic core structure with a ketone group at position 4. Key structural features include:
- Position 3: A 3,4-dimethoxybenzoyl substituent, which introduces electron-donating methoxy groups that may enhance binding affinity or metabolic stability.
- Core: The dihydroquinolin-4-one scaffold, a pharmacophore observed in compounds with diverse biological activities, including kinase inhibition and antimicrobial effects.
While specific data on this compound’s physical properties (e.g., solubility, melting point) are unavailable, its structural analogs provide insights into how substituent modifications influence behavior.
Properties
IUPAC Name |
3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-22-12-9-17(13-23(22)31-2)24(28)20-15-27(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)29/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBRVUIFBYFQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the 3,4-dimethoxybenzoyl group through Friedel-Crafts acylation. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate solvent like dichloromethane. The 4-fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-(3,4-Dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the 1,4-dihydroquinolin-4-one core but differ in substituents, enabling comparative analysis:
*Calculated based on structural formula.
Key Differences and Implications
a) Substituent at Position 1
- Analog : The 2-fluorophenylmethyl group introduces steric hindrance near the aromatic ring, which may alter binding geometry or metabolic pathways.
b) Substituent at Position 3
- Target Compound : The 3,4-dimethoxybenzoyl group provides two electron-donating methoxy groups, enhancing resonance stabilization and possibly increasing affinity for electron-deficient targets (e.g., enzyme active sites).
- Analog : Replacement of the benzoyl group with a 1,2,4-oxadiazole heterocycle introduces hydrogen-bonding capability and rigidity, which could enhance selectivity for certain receptors.
c) Additional Substituents
- 6-Fluoro (Analog ) : Fluorine at position 6 may increase metabolic stability by resisting oxidative degradation.
Biological Activity
The compound 3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a derivative of the quinolinone class, which has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 343.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its inhibitory effects on various enzymes and its potential neuroprotective properties. Key findings include:
- Enzyme Inhibition : The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease.
Table 1: Enzyme Inhibition Potency
| Enzyme | IC₅₀ (µM) |
|---|---|
| AChE | 0.28 |
| hAChE | 0.34 |
| hMAO-A | 0.91 |
| hMAO-B | 2.81 |
These values indicate that the compound is a potent inhibitor, particularly against AChE, which is crucial for increasing acetylcholine levels in the brain.
The mechanism by which this compound exerts its biological effects involves:
- Dual-target inhibition : The compound acts on both the catalytic and peripheral anionic sites of AChE, leading to enhanced inhibition.
- Blood-brain barrier penetration : Studies have shown that the compound can effectively cross the blood-brain barrier (BBB), making it a suitable candidate for neurodegenerative disease treatment.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that concentrations below 12.5 µM did not exhibit cytotoxicity in neuronal cell lines such as PC12 and HT-22 cells. This suggests a favorable safety profile for potential therapeutic applications .
- Acute Toxicity Studies : In vivo experiments indicated that even at high doses (2500 mg/kg), the compound showed no acute toxicity in mice. This is a crucial finding for further development into clinical applications .
- Comparative Studies : When compared to other derivatives within the same chemical class, this compound displayed superior inhibitory activity against both AChE and MAOs, indicating its potential as a lead compound for further drug development .
Q & A
Q. What synthetic routes are recommended for synthesizing 3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one?
- Methodological Answer : The compound can be synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. For example, microwave-assisted synthesis using indium(III) chloride (20 mol%) as a catalyst under 360 W irradiation for 5 minutes has been shown to yield structurally analogous dihydroquinolinones in 63% efficiency . Alternatively, traditional methods involve refluxing in polar aprotic solvents (e.g., DMF) with PdCl₂(PPh₃)₂ catalysts, though these may require longer reaction times .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C-NMR to confirm substituent positions and hydrogen bonding patterns. For crystalline derivatives, X-ray crystallography is critical to resolve dihedral angles between aromatic rings (e.g., 57.84° between quinolyl and benzyl moieties in analogous structures) . High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy can validate molecular weight and functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) in airtight, light-resistant containers at –20°C. Avoid aqueous environments due to hydrolysis risks at the 4-oxo position. Pre-purify via column chromatography (silica gel, CH₂Cl₂/hexane) to remove reactive impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data across solvents?
- Methodological Answer : Conduct systematic solubility studies under controlled conditions (25°C, 1 atm) using HPLC-grade solvents . Compare results with computational predictions (e.g., COSMO-RS models) to account for solvent polarity and hydrogen-bonding capacity. For polar aprotic solvents like DMSO, verify purity via Karl Fischer titration to exclude water interference .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., InCl₃, AlCl₃) to accelerate cyclization steps .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and optimize reaction time.
- Microwave Assistance : Reduces side reactions (e.g., dimerization) by shortening reaction times (5–10 minutes vs. hours) .
Q. How can environmental fate studies be designed to assess ecological risks?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Phase 1 : Measure logP and pKa to predict partitioning in soil/water systems.
- Phase 2 : Perform OECD 301 biodegradation tests to assess persistence.
- Phase 3 : Use Daphnia magna or algae models for acute toxicity assays (EC₅₀ calculations) .
Q. What experimental approaches validate receptor-binding specificity in neurological studies?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-flunitrazepam for GABAₐ receptors) to measure IC₅₀ values.
- Molecular Dynamics Simulations : Dock the compound into receptor models (e.g., PDB: 6HUP) to identify key interactions (e.g., π-stacking with Phe77) .
- Knockout Models : Compare wild-type and receptor-deficient cell lines to confirm target specificity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
